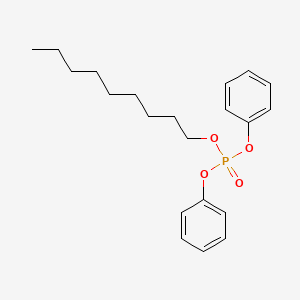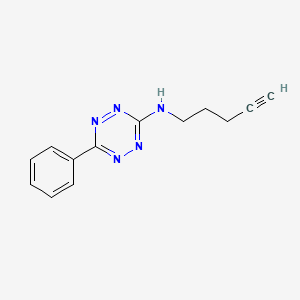
Bis(2-diethylaminoethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-diethylaminoethyl) carbonate is an organic compound with the molecular formula C13H28N2O3 It is a carbonate ester that features two diethylaminoethyl groups attached to a central carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-diethylaminoethyl) carbonate typically involves the reaction of diethylaminoethanol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:
2(Diethylaminoethanol)+Phosgene→Bis(2-diethylaminoethyl) carbonate+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-diethylaminoethyl) carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The carbonate ester can be attacked by nucleophiles, leading to the formation of different products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethylaminoethanol and carbon dioxide.
Transesterification: The compound can participate in transesterification reactions with other alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Transesterification: Catalysts such as titanium alkoxides or strong acids are often used to facilitate the reaction.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products can include substituted carbonates, carbamates, or thiocarbonates.
Hydrolysis: The primary products are diethylaminoethanol and carbon dioxide.
Transesterification: The products are new carbonate esters and the corresponding alcohols.
Aplicaciones Científicas De Investigación
Bis(2-diethylaminoethyl) carbonate has several applications in scientific research:
Organic Synthesis:
Materials Science: The compound is utilized in the synthesis of polycarbonates and other polymeric materials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of bis(2-diethylaminoethyl) carbonate involves its reactivity as a carbonate ester. The compound can act as an electrophile, with the carbonate group being susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound facilitates the formation of new carbon-oxygen bonds.
Comparación Con Compuestos Similares
Similar Compounds
Bis(methyl salicyl) carbonate: Another activated carbonate used in polymer synthesis.
Diphenyl carbonate: Commonly used in the production of polycarbonates.
Ethylene carbonate: Used as a solvent and in the synthesis of polyurethanes.
Uniqueness
Bis(2-diethylaminoethyl) carbonate is unique due to its specific structure, which imparts distinct reactivity and properties. Its diethylaminoethyl groups provide steric hindrance and electronic effects that influence its behavior in chemical reactions, making it suitable for specialized applications in organic synthesis and materials science .
Propiedades
| 93534-48-6 | |
Fórmula molecular |
C13H28N2O3 |
Peso molecular |
260.37 g/mol |
Nombre IUPAC |
bis[2-(diethylamino)ethyl] carbonate |
InChI |
InChI=1S/C13H28N2O3/c1-5-14(6-2)9-11-17-13(16)18-12-10-15(7-3)8-4/h5-12H2,1-4H3 |
Clave InChI |
XFZGERCUSZURML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[4-(Propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14353019.png)
